molecular formula C9H13NO3 B562769 3-(2-Aminoethoxy)-5-methoxyphenol CAS No. 1076198-81-6

3-(2-Aminoethoxy)-5-methoxyphenol

Cat. No.: B562769
CAS No.: 1076198-81-6
M. Wt: 183.207
InChI Key: SDXYNAAMJBCKGH-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)-5-methoxyphenol: is an organic compound with a unique structure that includes an aminoethoxy group and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethoxy)-5-methoxyphenol typically involves the reaction of 5-methoxyphenol with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethoxy)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Aminoethoxy)-5-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its phenolic and aminoethoxy groups. It can also serve as a model compound for studying the effects of similar structures on biological systems .

Medicine: Its structure suggests it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or antioxidant activities .

Industry: Industrially, this compound can be used in the production of polymers, resins, and other materials. Its functional groups allow for various chemical modifications, making it useful in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)-5-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoethoxy group can interact with various receptors and enzymes. These interactions can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Uniqueness: 3-(2-Aminoethoxy)-5-methoxyphenol is unique due to the presence of both the aminoethoxy and methoxyphenol groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Biological Activity

3-(2-Aminoethoxy)-5-methoxyphenol is a phenolic compound that has garnered attention in recent years for its diverse biological activities. This compound, which features an aminoethoxy side chain and a methoxy group, exhibits potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H15NO3\text{C}_10\text{H}_{15}\text{N}\text{O}_3

This structure includes:

  • A methoxy group (-OCH₃) at the 5-position.
  • An aminoethoxy side chain (-NH₂-CH₂-CH₂-O-) at the 3-position.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor growth in various cancer cell lines, particularly those with p53 mutations.

  • Mechanism of Action : The compound appears to stabilize mutant p53 protein, leading to reactivation of its tumor suppressor functions. This was demonstrated in a study where derivatives of similar compounds were tested for their effects on wild-type and mutant p53 activity using yeast screening assays .
  • Case Study : In vitro studies on human breast cancer cell lines (e.g., MCF-7) indicated significant cytotoxicity, with some derivatives showing over 70% inhibition of cell growth compared to standard treatments like tamoxifen .
CompoundCell Line% Growth Inhibition
This compoundMCF-781%
TamoxifenMCF-773%

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It demonstrates effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections.

  • Study Findings : In laboratory tests, the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potency against common pathogens.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis.

  • Cellular Pathways : The compound influences pathways related to cell cycle regulation and apoptosis, particularly through modulation of p53 signaling pathways.

Properties

IUPAC Name

3-(2-aminoethoxy)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-8-4-7(11)5-9(6-8)13-3-2-10/h4-6,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXYNAAMJBCKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696548
Record name 3-(2-Aminoethoxy)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-81-6
Record name 3-(2-Aminoethoxy)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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